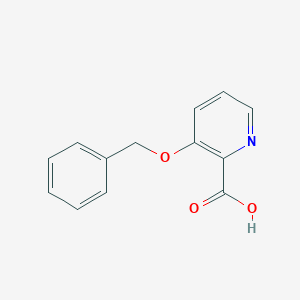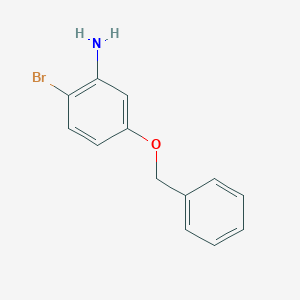![molecular formula C7H12O B175227 2-Oxaspiro[3,4]octane CAS No. 175-57-5](/img/structure/B175227.png)
2-Oxaspiro[3,4]octane
Overview
Description
2-Oxaspiro[3,4]octane is a chemical compound with the molecular formula C7H12O . It is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, which exhibits epidermal growth factor receptor (EGFR) inhibitory activities .
Synthesis Analysis
The synthesis of 2-azaspiro[3,4]octane has been explained in a paper . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring .Molecular Structure Analysis
The molecular structure of 2-Oxaspiro[3,4]octane can be represented by the IUPAC Standard InChI: InChI=1S/C7H12O/c1-2-4-7(3-1)5-6-8-7/h1-6H2 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
1. Stereochemical Preference in Biological Activity
The 1-oxaspiro[2.5]octane structure, closely related to 2-Oxaspiro[3,4]octane, is significant in biologically active spiroepoxide compounds. Research shows that the stereochemistry, especially the O-axial C3 epimers, plays a critical role in their biological activities. Yeast epoxide hydrolase (YEH) from Rhodotorula glutinis displays a stereochemical preference, favoring the hydrolysis of O-axial over O-equatorial C3 epimers in these compounds (Weijers et al., 2007).
2. Synthesis of Bioactive Structural Sub-Units
2-Oxaspiro[3,4]octane derivatives are important in synthesizing functionalized structures that are integral in various bioactive compounds. These derivatives are formed through nucleophilic ring opening reactions, showcasing their relevance in organic synthesis and medicinal chemistry (Santos et al., 2000).
3. Development of Drug Discovery Modules
Novel classes of thia/oxa-azaspiro[3.4]octanes, closely related to 2-Oxaspiro[3,4]octane, have been synthesized as multifunctional, structurally diverse modules for drug discovery. These compounds illustrate the versatility of spirocycles in the development of new pharmacological agents (Li et al., 2013).
4. Structural Analysis Using NMR Spectroscopy
1-Oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives, structurally similar to 2-Oxaspiro[3,4]octane, have been analyzed using NMR spectroscopy. This provides insights into their structural and conformational characteristics, which is crucial for understanding their reactivity and potential applications (Montalvo-González & Ariza-Castolo, 2012).
5. Corrosion Inhibition Properties
Spirocyclopropane derivatives, including compounds like 2-Oxaspiro[3,4]octane, have been studied for their corrosion inhibition properties. This research is crucial for developing environmentally friendly corrosion inhibitors in various industrial applications (Chafiq et al., 2020).
properties
IUPAC Name |
2-oxaspiro[3.4]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-4-7(3-1)5-8-6-7/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMUDPWGPGZGQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxaspiro[3,4]octane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B175144.png)
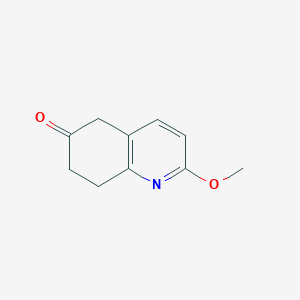
![2-{[4-(Methylsulfanyl)phenyl]amino}pyridine-3-carboxylic acid](/img/structure/B175149.png)
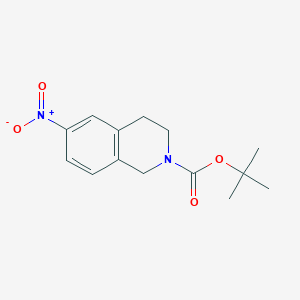



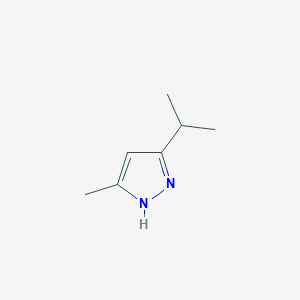

![2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B175178.png)
